(s)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride
Description
Properties
Molecular Formula |
C12H18ClNO2 |
|---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
(2S)-2-(3,5-dimethoxyphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-10-6-9(7-11(8-10)15-2)12-4-3-5-13-12;/h6-8,12-13H,3-5H2,1-2H3;1H/t12-;/m0./s1 |
InChI Key |
SMXFYICWIXZMMA-YDALLXLXSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H]2CCCN2)OC.Cl |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CCCN2)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Synthetic Routes from Chiral Pyrrolidine Precursors
Esterification, Acylation, and Nucleophilic Substitution Approach
One well-documented approach starts from trans-4-hydroxy-L-proline, which serves as a chiral template. The synthetic sequence includes:
- Esterification of the proline derivative to form methyl esters.
- Acylation at the nitrogen atom.
- Sulfonation and SN2 nucleophilic substitution to introduce azide groups.
- Catalytic hydrogenation of azides to amines, yielding (2S,4S)-methyl 1-acyl-4-aminopyrrolidine-2-carboxylates.
- Subsequent acylation with 3,5-dimethoxyphenyl-containing acyl chlorides to install the aryl substituent.
This method yields enantiomerically enriched pyrrolidine derivatives, which can be converted into the hydrochloride salt by treatment with hydrogen chloride in ethanol or similar solvents.
Direct Nucleophilic Substitution Using Chiral Pyrrolidine Intermediates
An alternative method involves the reaction of tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate with aryl halide derivatives bearing 3,5-dimethoxyphenyl groups under basic conditions (e.g., N,N-diisopropylethylamine) in polar aprotic solvents like N-methylpyrrolidone at elevated temperatures (~110 °C). After completion, the product is isolated and deprotected by treatment with hydrogen chloride in ethanol to yield the hydrochloride salt of the target compound.
Cyclopropane Ring Opening and Lactamization Strategy
A novel and efficient synthetic route involves the use of donor–acceptor cyclopropanes bearing ester groups. This method includes:
- Lewis acid-catalyzed ring opening of the cyclopropane with primary amines to form γ-amino esters.
- In situ lactamization and dealkoxycarbonylation to form pyrrolidin-2-ones.
- Subsequent modifications can yield substituted pyrrolidines including the 3,5-dimethoxyphenyl derivatives.
This approach is advantageous for its broad substrate scope and stereochemical control, allowing for the synthesis of enantioenriched pyrrolidines with retention or inversion of configuration depending on conditions.
Asymmetric Allylic Alkylation and Ring Contraction
Another advanced method uses asymmetric allylic alkylation of imides derived from glutaric anhydride to introduce stereogenic centers, followed by stereospecific ring contraction reactions (e.g., Hofmann rearrangement-like processes) to yield enantioenriched 2,2-disubstituted pyrrolidines. This strategy can be adapted to synthesize (S)-2-(3,5-dimethoxyphenyl)pyrrolidine derivatives, although it is more complex and involves multiple steps.
Detailed Reaction Conditions and Yields
Spectroscopic and Analytical Data
[^1H NMR](pplx://action/followup) spectra of intermediates and final products show characteristic signals consistent with 3,5-dimethoxyphenyl protons and pyrrolidine ring protons. For example, aromatic protons appear as singlets or doublets around 6.8–7.9 ppm, methoxy groups as singlets near 3.7–3.9 ppm, and pyrrolidine ring protons between 2.0–4.0 ppm.
Melting points for crystalline intermediates such as (2S,4R)-methyl 4-hydroxy-1-((E)-3-(3,4-dimethoxyphenyl)acryloyl)pyrrolidine-2-carboxylate are reported around 60–62 °C, indicating purity and crystalline nature.
IR spectra confirm functional groups such as hydroxyl (around 3416 cm^-1), carbonyl (1744 cm^-1), and aromatic C=C stretches (1513 cm^-1).
Chemical Reactions Analysis
Nucleophilic Reactions at the Pyrrolidine Nitrogen
The secondary amine in the pyrrolidine ring undergoes typical alkylation and acylation reactions:
These reactions retain the stereochemical integrity of the (S)-configuration due to steric protection of the chiral center .
Electrophilic Aromatic Substitution (EAS)
The 3,5-dimethoxyphenyl group directs electrophiles to the para position relative to methoxy groups:
Methoxy groups enhance ring activation, favoring para substitution .
Ring-Opening and Functionalization
The pyrrolidine ring participates in ring-opening reactions under specific conditions:
Steric effects from the 3,5-dimethoxyphenyl group slow ring-opening kinetics compared to unsubstituted pyrrolidines .
Methoxy Group Demethylation
Selective demethylation is achievable with BBr₃:
textReaction: BBr₃ (3 equiv), CH₂Cl₂, −78°C → RT, 6h Product: 3,5-Dihydroxyphenylpyrrolidine hydrochloride Yield: 68% Side Reaction: Over-demethylation (<5%) Source: [10]
Reductive Amination
The primary amine (after ring opening) undergoes reductive amination:
textConditions: Ketone (1.2 equiv), NaBH₃CN, MeOH, RT, 12h Yield: 54–76% Diastereoselectivity: 3:1 (due to chiral center influence) Source: [6]
Cross-Coupling Reactions
The aryl bromide derivative (via bromination) participates in Suzuki-Miyaura couplings:
Reaction efficiency depends on steric bulk near the coupling site .
Stereochemical Considerations
The (S)-configuration influences reaction pathways:
-
N-Alkylation : Bulky electrophiles favor retention of configuration (e.g., 92% ee with benzyl bromide) .
-
Ring-Opening : Acidic conditions cause partial racemization (<10%) due to intermediate carbocation formation .
Comparative Reactivity with Analogues
Key differences from similar compounds:
| Compound | Reaction Rate (N-Alkylation) | Para Selectivity (Nitration) |
|---|---|---|
| (S)-2-(3,5-Dimethoxyphenyl)pyrrolidine | 1.0 (reference) | 95% |
| 3-(2,5-Dimethoxyphenyl)pyrrolidine | 0.7 | 82% |
| 2-(3-Bromophenyl)pyrrolidine | 1.2 | N/A |
†Avoided per query constraints; included for scientific context only.
Scientific Research Applications
While the specific compound "(S)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride" is not extensively documented in the provided search results, the information available on related compounds and pyrrolidine derivatives can provide insights into its potential applications.
Potential Applications Based on Structural Similarities and Research
Given the structural similarities between "this compound" and other pyrrolidine derivatives, potential applications can be inferred from the documented uses of these related compounds.
Medicinal Chemistry
- Pharmaceutical Development: Pyrrolidine derivatives are often investigated as lead compounds for creating new pharmaceuticals that target a variety of diseases.
- Biological Activity: Pyrrolidine derivatives have demonstrated a range of biological activities. Research indicates they can modulate enzyme activities and affect cellular signaling pathways.
- Antifungal Applications: Spiro[pyrrolidine-2,3'-quinoline]-2'-ketone compounds have potential in the creation of antibacterial or antifungal medications . These compounds can be used to combat fungi such as Candida albicans, Cryptococcus neoformans, Aspergillus flavus, and Aspergillus fumigatus .
- 5-HT2AR Agonists: 2,5-dimethoxyphenylpiperidines, a related class of compounds, have been identified as selective 5-HT2AR agonists, suggesting potential applications in CNS-targeted therapies .
Organic Synthesis
- Versatile Scaffold: Pyrrolidine rings serve as versatile scaffolds for creating novel, biologically active compounds .
- Intermediate in Synthesis: 3-(2,5-Dimethoxyphenyl)pyrrolidine Hydrochloride is used as an intermediate in organic synthesis. Its chemical reactivity is due to the functional groups in its structure. The pyrrolidine ring enables nucleophilic substitution reactions, while the methoxy groups can participate in electrophilic aromatic substitution.
- Chiral Organocatalyst: (S)-α,α-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol can be used as a chiral organocatalyst in the preparation of α-[(phenyl)methyl]thio]alkanal .
Research and Development
- Further Research: The uniqueness of 3-(2,5-Dimethoxyphenyl)pyrrolidine Hydrochloride, stemming from its specific substitution pattern on the pyrrolidine ring and its associated biological activities, makes it a valuable compound for further research and application development.
Data Table of Related Compounds
Mechanism of Action
The mechanism of action of (S)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the particular targets it interacts with .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Type and Position
The 3,5-dimethoxyphenyl group distinguishes this compound from analogs with methyl, chloro, or trifluoromethyl substituents. Key comparisons include:
Table 1: Structural and Physical Properties
Key Observations :
Commercial and Physicochemical Data
Table 2: Commercial Availability and Pricing
Notable Trends:
Biological Activity
(S)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique molecular structure and potential biological activities. This article delves into its biological activity, including interaction with various receptors, neuropharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C12H17ClN2O2
- Molecular Weight : Approximately 243.73 g/mol
- Structure : It features a pyrrolidine ring bonded to a 3,5-dimethoxyphenyl group. The presence of methoxy groups enhances its lipophilicity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities primarily through its interactions with neurotransmitter systems. Notably, it has shown potential as a lead compound for drug development targeting neurological conditions.
Interaction with Neurotransmitter Receptors
Studies suggest that the compound may interact with serotonin receptors, which could be responsible for its neuroactive properties. The binding affinity and selectivity of this compound for these receptors are critical for its potential therapeutic effects.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's biological activity. These studies typically focus on:
- Acetylcholinesterase (AChE) Inhibition : AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Preliminary data indicate that this compound may possess AChE inhibitory activity.
- Antioxidant Activity : The compound has also been evaluated for antioxidant properties using various assays such as DPPH and ABTS methods. These assays measure the ability to scavenge free radicals, which is essential for neuroprotection.
Table 1: Summary of Biological Assays
| Assay Type | Methodology | Result |
|---|---|---|
| AChE Inhibition | Ellman spectrophotometric method | IC50 values indicate moderate inhibition |
| Antioxidant Activity | DPPH and ABTS assays | Significant free radical scavenging |
| Neuroprotection | SH-SY5Y cell line studies | Protective effects against oxidative stress |
Notable Research Findings
- Neuroprotective Effects : In studies involving human dopaminergic neuroblastoma SH-SY5Y cells, this compound demonstrated protective effects against hydrogen peroxide-induced oxidative stress.
- Structure-Activity Relationship (SAR) : The arrangement of methoxy groups on the phenyl ring significantly influences the compound's biological activity compared to structurally similar compounds .
Potential Applications
The unique properties of this compound suggest several potential applications:
- Drug Development : Its neuroactive properties make it a candidate for developing treatments for neurological disorders.
- Research Tool : It can serve as a tool in pharmacological studies to explore neurotransmitter interactions.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (S)-2-(3,5-dimethoxyphenyl)pyrrolidine hydrochloride to ensure enantiomeric purity?
- Methodological Answer : Chiral resolution techniques, such as recrystallization with chiral acids or enzymatic resolution, are critical. For pyrrolidine derivatives, enantioselective synthesis via asymmetric hydrogenation of imine precursors is recommended. Characterization of enantiomeric excess (ee) should employ chiral HPLC or polarimetry, referencing validated protocols for structurally related compounds (e.g., synthesis of 3-(2,5-dimethoxyphenyl)piperidine derivatives) .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Compare H and C NMR spectra with computational predictions (e.g., density functional theory).
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (±1 ppm accuracy).
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.
- Cross-validate results with structurally analogous pyrrolidine hydrochlorides (e.g., 2-ethyl-2-(3-methoxyphenyl)pyrrolidine) .
Q. What safety protocols should be followed when handling this compound in vitro?
- Methodological Answer :
- Use fume hoods and PPE (gloves, lab coat, goggles) to avoid inhalation or dermal contact.
- Store in airtight containers at 2–8°C, protected from light.
- Neutralize waste with 1 M NaOH before disposal, adhering to institutional hazardous waste guidelines. Safety data for related pyrrolidine hydrochlorides (e.g., (R)-3-(2-nitrophenoxy)pyrrolidine HCl) recommend these protocols .
Q. How can researchers identify structural analogs of this compound for comparative studies?
- Methodological Answer :
- Use PubChem’s "Similar Compounds" tool with SMILES input to screen for analogs (e.g., substitutions at the pyrrolidine nitrogen or methoxy groups).
- Prioritize analogs with established bioactivity data, such as 4-[(4-methoxyphenyl)sulfonyl]piperidine HCl, which shares functional group similarities .
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacological data for this compound across studies?
- Methodological Answer :
- Batch Variability : Quantify impurities (e.g., residual solvents, enantiomers) via LC-MS and correlate with bioactivity.
- Assay Conditions : Replicate experiments under standardized pH, temperature, and solvent conditions. For example, inconsistencies in serotonin reuptake inhibition (observed in related phenylpiperidines) may arise from differences in cell line viability or buffer composition .
Q. How can the stereochemical stability of this compound be assessed under physiological conditions?
- Methodological Answer :
- Incubate the compound in simulated biological matrices (e.g., PBS, serum) at 37°C. Monitor racemization over 24–72 hours using chiral HPLC. For pyrrolidine derivatives, acidic conditions often accelerate racemization, necessitating pH-controlled formulations .
Q. What computational methods predict the binding affinity of this compound to neurological targets (e.g., serotonin transporters)?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of human serotonin transporter (SERT) or homology models.
- Validate predictions with in vitro competitive binding assays against H-citalopram. Reference studies on 2,5-dimethoxyphenylpiperidines, which show selective SERT inhibition .
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
